molecular formula C24H26N2O3S B2730814 (4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1110976-01-6

(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2730814
CAS RN: 1110976-01-6
M. Wt: 422.54
InChI Key: HKLGYOZUZTTZBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , has been extensively studied. Numerous synthetic routes have been developed due to the wide range of biological and pharmacological activities of these compounds . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known and have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of the compound (4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone would be an extension of this basic quinoline structure.


Chemical Reactions Analysis

The quinoline ring system is known to participate in both electrophilic and nucleophilic substitution reactions . The specific reactions that (4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis and Catalysis

  • Efficient Synthesis Techniques: The development of new synthetic methods for quinoline derivatives, including the use of titanium nanomaterial-based sulfonic acid catalysts, showcases advancements in the field of organic synthesis. These methods emphasize the creation of complex molecules under environmentally benign conditions, highlighting the potential for developing new pharmaceuticals or materials (Murugesan, Gengan, & Lin, 2017).

Biological Activities

  • Anticancer and Anti-inflammatory Properties: Research into the biological activities of quinoline derivatives has uncovered potential anticancer, anti-inflammatory, and analgesic properties. These findings suggest that modifications to the quinoline core could lead to the development of new therapeutic agents with specific biological activities (Sondhi et al., 2000).

Material Science

  • Conducting Polymers: Electrochemical copolymerization studies involving quinoxaline derivatives have led to the synthesis of novel conducting polymers. These polymers exhibit promising electrical properties and stability, making them potential candidates for electronic and optoelectronic applications (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).

Analytical Chemistry

  • Spectroscopic Properties: Investigations into the spectroscopic properties of quinoline and pyridine derivatives provide valuable insights into the effects of structure and environment on their electronic absorption, excitation, and fluorescence. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in analytical chemistry (Al-Ansari, 2016).

properties

IUPAC Name

[4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-3-18-8-10-19(11-9-18)30(28,29)23-20-6-4-5-7-22(20)25-16-21(23)24(27)26-14-12-17(2)13-15-26/h4-11,16-17H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLGYOZUZTTZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

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